N-(3-hydroxycyclohexyl)pyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-hydroxycyclohexyl)pyrrolidine-3-carboxamide is a chemical compound with the molecular formula C11H20N2O2 It is known for its unique structure, which includes a hydroxyl group attached to a cyclohexyl ring and a pyrrolidine ring connected to a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxycyclohexyl)pyrrolidine-3-carboxamide typically involves the amidation of a carboxylic acid substrate with an amine. One common method is the catalytic amidation of carboxylic acids, which can be achieved using various catalysts and reagents. The reaction conditions often include the use of coupling agents such as carbodiimides or acyl chlorides to activate the carboxylic acid, facilitating the formation of the amide bond .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale amidation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(3-hydroxycyclohexyl)pyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives .
Scientific Research Applications
N-(3-hydroxycyclohexyl)pyrrolidine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-hydroxycyclohexyl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxyl group and carboxamide moiety play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(3-hydroxycyclohexyl)pyrrolidine-3-carboxamide hydrochloride
- This compound methyl ester
Uniqueness
This compound is unique due to its specific structural features, such as the combination of a hydroxyl group on a cyclohexyl ring and a pyrrolidine ring with a carboxamide group. This structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C11H20N2O2 |
---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
N-(3-hydroxycyclohexyl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C11H20N2O2/c14-10-3-1-2-9(6-10)13-11(15)8-4-5-12-7-8/h8-10,12,14H,1-7H2,(H,13,15) |
InChI Key |
WWGAIBPYRKYLQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC(C1)O)NC(=O)C2CCNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.